molecular formula C7H9ClN2OS B3168406 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide CAS No. 928712-82-7

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B3168406
CAS No.: 928712-82-7
M. Wt: 204.68 g/mol
InChI Key: VYSWTGSZRCDFSD-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone in medicinal chemistry. google.comresearchgate.netsciencescholar.usnih.gov Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a privileged scaffold in drug discovery. The thiazole nucleus is a key component in numerous natural products, most notably vitamin B1 (thiamine), and is present in a multitude of synthetic drugs approved by the FDA. nih.gov

The versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of a compound's pharmacological profile. google.com Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netsciencescholar.us This wide-ranging bioactivity has cemented the thiazole heterocycle as a critical building block in the development of new therapeutic agents.

Overview of the Propanamide Moiety as a Privileged Scaffold in Bioactive Molecules

The propanamide moiety, a functional group characterized by a three-carbon chain with an amide linkage, is another integral component of many bioactive molecules. The amide bond is a fundamental feature in peptides and proteins, and its presence in small molecules often facilitates interactions with biological macromolecules through hydrogen bonding.

The propanamide scaffold is found in a variety of pharmaceuticals and contributes to their therapeutic effects. Its structural simplicity and chemical stability make it an attractive component for medicinal chemists to incorporate into drug candidates. The length and substitution of the propyl chain, as well as the nature of the groups attached to the amide nitrogen, can be readily modified to optimize a compound's potency, selectivity, and pharmacokinetic properties.

Research Context of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide within Advanced Thiazole Chemistry

While specific, in-depth research focusing exclusively on this compound is not extensively available in the public domain, its chemical structure firmly places it within the realm of advanced thiazole chemistry. The presence of this compound in the catalogs of several chemical suppliers suggests its utility as a synthetic intermediate or as a member of compound libraries for high-throughput screening.

The combination of the 2-aminothiazole (B372263) core, a common starting material in the synthesis of more complex thiazole derivatives, with the 2-chloropropanoyl group points towards its potential as a reactive building block. The chlorine atom at the alpha-position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions. This would allow for the facile introduction of a variety of other functional groups, leading to the generation of a diverse library of N-(4-methyl-1,3-thiazol-2-yl)propanamide derivatives for biological evaluation.

Research on structurally similar compounds, such as other 2-chloro-N-(thiazol-2-yl)acetamides and propanamides, has been explored in the context of developing novel antimicrobial and anticancer agents. These studies often involve the synthesis of a series of analogs where the chloro-substituent is displaced by various amines or other nucleophiles to investigate structure-activity relationships. Therefore, it is highly probable that this compound serves as a key precursor in such medicinal chemistry campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-4-3-12-7(9-4)10-6(11)5(2)8/h3,5H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSWTGSZRCDFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N 4 Methyl 1,3 Thiazol 2 Yl Propanamide

Precursor Synthesis: 4-Methylthiazole-2-amine

The foundational precursor for the synthesis is 4-methylthiazole-2-amine. This compound is typically prepared via the well-established Hantzsch thiazole (B1198619) synthesis.

The most common and efficient method for synthesizing 4-methylthiazole-2-amine is the condensation reaction between chloroacetone (B47974) and thiourea (B124793). orgsyn.org This reaction involves the nucleophilic attack of the sulfur atom in thiourea on the α-carbon of chloroacetone, followed by cyclization and dehydration to form the thiazole ring.

The reaction is typically carried out by suspending thiourea in water, to which chloroacetone is added gradually. orgsyn.org The use of water as a diluent is crucial as it helps to control the exothermic nature of the reaction, which could otherwise become violent. orgsyn.org The mixture is then refluxed for a period, typically around two hours, to ensure the completion of the reaction. Following the reaction, the mixture is cooled and made basic, often with sodium hydroxide, to liberate the free amine. The product can then be isolated through extraction and purified by distillation under reduced pressure, yielding the desired 2-amino-4-methylthiazole (B167648) with reported yields in the range of 70-75%. orgsyn.org

Table 1: Synthesis of 4-Methylthiazole-2-amine

Reactant 1Reactant 2SolventKey ConditionsYieldReference
ThioureaChloroacetoneWaterReflux for 2 hours70-75% orgsyn.org

Acylation Strategies for Propanamide Formation

The second major stage of the synthesis is the formation of the amide bond, which is achieved through the acylation of the precursor, 4-methylthiazole-2-amine.

The formation of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide is accomplished by reacting 4-methylthiazole-2-amine with 2-chloropropionyl chloride. This is a nucleophilic acyl substitution reaction where the exocyclic amino group of the thiazole attacks the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of the amide linkage and the elimination of hydrogen chloride (HCl) as a byproduct. nih.gov

A general procedure involves dissolving the 2-aminothiazole (B372263) derivative in a suitable dry solvent, to which a solution of the acyl chloride is added dropwise. nih.gov The reaction mixture is then typically heated under reflux for several hours to drive the reaction to completion. nih.gov After the reaction, the mixture is worked up by washing with an aqueous basic solution, such as sodium bicarbonate, to remove the HCl byproduct and any unreacted acyl chloride. nih.gov The final product is then isolated and purified, often by crystallization. nih.gov

Table 2: Acylation of 4-Methylthiazole-2-amine

Reactant 1Reactant 2Typical SolventKey ConditionsByproductReference
4-Methylthiazole-2-amine2-Chloropropionyl ChlorideDry Benzene (B151609)Reflux for 3 hoursHydrogen Chloride (HCl) nih.gov

The choice of solvent and the use of a catalyst or base are critical in acylation reactions. Anhydrous (dry) solvents are essential to prevent the hydrolysis of the highly reactive acyl chloride. nih.gov Solvents such as benzene, tetrahydrofuran (B95107) (THF), and pyridine (B92270) are commonly employed. nih.govnih.govmdpi.com

In many cases, a base is added to the reaction mixture to act as an acid scavenger. The HCl generated during the reaction can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. Bases like triethylamine (B128534) or pyridine are frequently used to neutralize the HCl, forming a salt and allowing the acylation to proceed to completion. nih.govmdpi.com The selection of the solvent can also influence the reaction; for instance, some acylations may proceed slowly in THF with triethylamine, indicating that the reaction medium plays a significant role in the reaction kinetics. nih.gov While many acylation reactions require catalysts, the high reactivity of acyl chlorides with amines often allows the reaction to proceed efficiently without a specific catalyst, provided an acid scavenger is present. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

Anhydrous Conditions: The exclusion of water is paramount. The use of dry solvents and inert atmospheres (e.g., nitrogen) prevents the decomposition of the 2-chloropropionyl chloride reactant and minimizes side reactions. nih.govnih.gov

Acid Scavenger: The addition of a suitable base, as mentioned, is one of the most critical factors for enhancing yield. By neutralizing the HCl byproduct, the equilibrium of the reaction is shifted towards the product, and the reactivity of the amine starting material is maintained. nih.govmdpi.comnih.gov

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures (reflux) to increase the reaction rate. nih.gov The optimal reaction time must be determined experimentally, often by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC), to ensure complete conversion without promoting the degradation of products. nih.gov

By controlling these parameters, the synthesis can be optimized to achieve high yields of the desired product. The failure of certain reaction conditions, such as unsuccessful two-phase acylations, underscores the importance of empirical optimization for this specific transformation. nih.gov

Derivatization Strategies and Analogue Synthesis

Chemical Modifications of the Thiazole (B1198619) Ring System

The thiazole ring is a foundational component of the molecule, and its derivatization is a primary strategy for creating analogues. Modifications can be directed at the substituents attached to the ring or at the exocyclic amine nitrogen.

The methyl group at the 4-position of the thiazole ring can be replaced with a variety of other chemical groups. The synthesis of such analogues typically begins with the Hantzsch thiazole synthesis, a classical method involving the condensation of a thiourea (B124793) or thioamide with an α-haloketone. analis.com.mybeilstein-journals.org By selecting different α-haloketones, a diverse array of substituents can be introduced at the 4-position.

For instance, reacting a substituted thiourea with various 2-bromo-1-phenylethan-1-one derivatives yields N-phenylthiazol-2-amines with different para-substituted phenyl groups at the 4-position. nanobioletters.com Subsequent acylation of the 2-amino group with 2-chloropropanoyl chloride would yield the desired analogues. This approach allows for the introduction of aryl, substituted aryl, and other functional groups, significantly altering the molecule's steric and electronic properties. analis.com.myresearchgate.net The reactivity and yield of these syntheses can be influenced by the choice of solvent and the use of methodologies such as microwave irradiation to improve efficiency. bepls.com

Table 1: Examples of 4-Position Substituents on the Thiazole Ring

Starting α-Haloketone Resulting 4-Position Substituent
1-Bromo-2-propanone Methyl (as in parent compound)
2-Bromo-1-(p-tolyl)ethanone p-Tolyl
2-Bromo-1-(4-chlorophenyl)ethanone 4-Chlorophenyl
2-Bromo-1-(4-bromophenyl)ethanone 4-Bromophenyl

The 2-aminothiazole (B372263) moiety contains two nitrogen atoms that can potentially undergo alkylation or acylation: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen. Studies on related 2-aminobenzothiazoles have shown that N-alkylation can be regioselective. rsc.org Alkylation with benzylic alcohols, for example, can lead to the preparation of 2-(N-alkylamino)benzothiazoles. rsc.org Similarly, reactions with α-iodo methyl ketones have been shown to proceed via N-alkylation of the endocyclic nitrogen atom, which can be followed by intramolecular cyclization to form fused heterocyclic systems like imidazo[2,1-b]thiazole. mdpi.com

Further acylation of the exocyclic nitrogen is also a viable strategy. While the parent compound is already N-acylated with a 2-chloropropanoyl group, additional acylations or modifications are chemically feasible, although this can be complicated by the existing amide bond. The use of protecting groups, such as the Boc group, can facilitate controlled acylation and prevent side reactions like the formation of bis-acyl products. nih.gov

Modifications of the Propanamide Side Chain

The 2-chloropropanamide side chain is a key site for introducing structural diversity, primarily through reactions at the electrophilic alpha-carbon.

The chlorine atom at the alpha-carbon of the propanamide group is a reactive leaving group, making it an ideal site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. A common strategy involves reacting the 2-chloroacetamide (B119443) core with various nucleophiles, such as substituted anilines.

In a representative synthesis, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide was refluxed with different substituted anilines to yield a series of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted phenylamino) acetamide (B32628) derivatives. nih.gov This method can be directly applied to 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide to replace the chlorine atom with various amino, alkoxy, or other carbon-based nucleophiles.

Table 2: Representative Nucleophilic Substitutions at the Alpha-Carbon

Nucleophile Resulting Alpha-Substituent Reference
Aniline -NH-Ph nih.gov
4-Chloroaniline -NH-(4-Cl-Ph) nih.gov
Sodium Methoxide -OCH₃ N/A

Building on the reactivity of the alpha-chloro group, a variety of sulfur-containing (mercapto) derivatives can be synthesized. The introduction of a thiol or thioether linkage is a common objective in medicinal chemistry. This can be achieved by reacting the parent compound with various sulfur nucleophiles. For example, reaction with thiourea followed by hydrolysis can yield a mercapto (-SH) group. Alternatively, direct reaction with various thiols (R-SH) under basic conditions can introduce a range of thioether (-S-R) moieties.

Syntheses of related N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivatives have been reported, showcasing the utility of amide bond formation and subsequent modifications to introduce sulfur-containing groups. nih.gov The synthesis of mercaptothiazoles often involves reacting α-bromo ketones with dithiocarbazates, followed by cyclization. researchgate.net

Integration of Additional Heterocyclic Rings (e.g., Triazoles, Pyridazinones, Quinoxalines)

To create more complex and rigid molecular structures, the this compound scaffold can be used as a precursor for the synthesis of fused or linked heterocyclic systems. The reactive chloroacetamide moiety and the thiazole ring itself provide handles for annulation reactions.

For example, α-haloacyl derivatives of aminothiazoles are key intermediates in the synthesis of imidazo[2,1-b]thiazoles. nih.gov The reaction of a 2-bromoacetyl-substituted thiazole with 2-aminothiazole can lead to the formation of a di-thiazolyl-substituted imidazole (B134444) ring system. nih.gov Similarly, reaction with 2-aminothiophenol (B119425) can yield a benzo[b] researchgate.netnih.govthiazine ring fused to the thiazole core. nih.gov

Other synthetic routes have been developed to create fused systems such as pyrano[2,3-d]thiazoles and thiazolo[4,5-b]pyrano[2,3-d]pyrimidines starting from substituted 2-aminothiazole derivatives. iaea.org These multi-step syntheses often involve building a pyran ring onto the thiazole, followed by the annulation of a pyrimidine (B1678525) ring. The integration of 1,2,3-triazole rings has also been achieved through reactions of heterocyclic thioamides with sulfonyl azides, which proceeds via a [3+2] cycloaddition mechanism. beilstein-journals.org

Table 3: Examples of Integrated Heterocyclic Systems

Integrated Heterocycle Synthetic Precursor/Reagent Reference
Imidazo[2,1-b]thiazole 2-Aminothiazole nih.gov
Benzo[b] researchgate.netnih.govthiazine 2-Aminothiophenol nih.gov
Pyrano[2,3-d]thiazole 2-(methoxybenzylidene)malononitrile iaea.org

Advanced Synthetic Approaches in Derivatization (e.g., Microwave-Assisted Synthesis)

In recent years, advanced synthetic methodologies have been employed to accelerate the derivatization of heterocyclic compounds, with microwave-assisted synthesis emerging as a particularly powerful tool. This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. The efficiency of microwave-assisted synthesis makes it an ideal approach for the rapid generation of compound libraries for high-throughput screening.

Microwave irradiation has been successfully applied to key synthetic steps in the preparation of thiazole and thiadiazole derivatives, which are structurally related to this compound. These reactions often involve the formation of the thiazole ring itself or the derivatization of a pre-formed heterocyclic core.

One relevant example is the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, a compound that shares the chloroacetamide functional group with the primary compound of interest. The synthesis involves the reaction of 4-(4-bromo-phenyl)thiazol-2-amine with chloroacetyl chloride. This is followed by the substitution of the chlorine atom with various substituted anilines to produce a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide derivatives nih.gov. While the original procedure may have used conventional heating, this type of nucleophilic substitution is well-suited for microwave acceleration.

Further evidence for the applicability of microwave-assisted synthesis comes from studies on related heterocyclic systems. For instance, the synthesis of 3-(N-substituted carboximidomethylthio)-(4H)-1,2,4-triazoles was achieved by reacting 3-mercapto-(4H)-1,2,4-triazole with N-substituted chloroacetamides under microwave irradiation. This method proved to be rapid, with reaction times as short as 2-6 minutes, and economical nih.gov.

A comparative study on the synthesis of 2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-Yl) Acetamide using both conventional heating and microwave irradiation demonstrated the profound advantages of the latter. The microwave-assisted approach significantly reduced the reaction time and improved the percentage yield, highlighting its efficiency for the synthesis of haloacetamide derivatives of heterocyclic systems.

The general strategy for synthesizing analogues of this compound would likely involve the initial synthesis of the core structure, followed by derivatization. The synthesis of related N-(thiazol-2-yl)acetamide has been achieved by reacting 2-aminothiazole with acetyl chloride nih.gov. A similar approach could be used for the target molecule.

The following table illustrates the potential for significant improvements in reaction conditions when applying microwave-assisted synthesis to reactions analogous to the derivatization of this compound, based on data from the synthesis of related compounds.

Reaction TypeConventional Method TimeMicrowave Method TimeYield ImprovementReference Compound
N-Acetylation of Aminothiazole2 hours (reflux)Not ReportedNot ApplicableN-(Thiazol-2-yl)acetamide nih.gov
Thiadiazole Derivative Synthesis22-24 hours30-35 minutesSignificant2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-Yl) Acetamide
Triazole Derivative Synthesis36 hours2-6 minutesSignificant3-(N-Substituted carboximidomethylthio)-(4H)-1,2,4-triazoles nih.gov

The data clearly indicates that for structurally related heterocyclic compounds, microwave-assisted synthesis offers a substantial acceleration of reaction rates and can lead to improved yields. This makes it a highly attractive method for the efficient synthesis of a diverse library of this compound analogues for biological evaluation.

Spectroscopic and Structural Elucidation of 2 Chloro N 4 Methyl 1,3 Thiazol 2 Yl Propanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a definitive molecular structure can be established.

The ¹H-NMR spectrum of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide is predicted to exhibit five distinct signals corresponding to the different proton environments within the molecule. The analysis of related 2-aminothiazole (B372263) derivatives provides a basis for predicting the chemical shifts. excli.denih.govderpharmachemica.com

The propanamide moiety gives rise to three signals. The single proton on the carbon bearing the chlorine atom (-CH(Cl)-) is expected to appear as a quartet downfield, influenced by the electronegativity of both the adjacent chlorine atom and the carbonyl group. The terminal methyl protons (-CH(Cl)CH₃) would appear as a doublet due to coupling with the methine proton. The amide proton (-NH-) typically presents as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration. In a solvent like DMSO-d₆, this peak is expected to be significantly downfield. excli.despectrabase.com

The 4-methyl-1,3-thiazole ring contributes two sharp singlet signals. The proton at the 5-position of the thiazole (B1198619) ring (C5-H) is anticipated in the aromatic region. chemicalbook.com The methyl group attached to the 4-position of the ring (C4-CH₃) will also appear as a singlet, as there are no adjacent protons to induce splitting.

Predicted ¹H-NMR Spectral Data

LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a~12.0 - 12.5Broad Singlet1H--NH- (Amide)
b~6.9 - 7.2Singlet1H-C5-H (Thiazole)
c~4.8 - 5.2Quartet1H~6.8 - 7.2-CH(Cl)-
d~2.3 - 2.5Singlet3H-C4-CH₃ (Thiazole)
e~1.7 - 1.9Doublet3H~6.8 - 7.2-CH(Cl)CH₃

The proton-decoupled ¹³C-NMR spectrum is expected to show seven unique signals, corresponding to each distinct carbon environment in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom, with data from analogous structures providing reference points. docbrown.infomdpi.com

The carbonyl carbon (C=O) of the amide group is expected to be the most deshielded, appearing at the lowest field. The C2 carbon of the thiazole ring, being part of an imine-like C=N bond and directly attached to the amide nitrogen, is also predicted to have a significant downfield shift. The C4 carbon, substituted with a methyl group, will also be in the aromatic/heterocyclic region but further upfield than C2. The C5 carbon atom of the thiazole ring is expected to be the most shielded of the ring carbons. mdpi.com

In the aliphatic propanamide chain, the methine carbon (-CH(Cl)-) is shifted downfield due to the direct attachment of the electronegative chlorine atom. docbrown.info The two methyl carbons (one on the thiazole ring and one on the propanamide chain) are expected to appear in the upfield region of the spectrum.

Predicted ¹³C-NMR Spectral Data

Predicted Chemical Shift (δ, ppm)Assignment
~168.0C=O (Amide)
~159.5C2 (Thiazole)
~148.0C4 (Thiazole)
~112.0C5 (Thiazole)
~55.0-CH(Cl)-
~21.5-CH(Cl)CH₃
~17.0C4-CH₃ (Thiazole)

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₇H₉ClN₂OS), the calculated monoisotopic mass is 204.0124 g/mol . HRMS analysis would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of approximately 205.0197.

A key diagnostic feature in the mass spectrum would be the isotopic pattern caused by the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two prominent peaks in the mass spectrum for any chlorine-containing ion: a main peak (M) and a smaller peak at two mass units higher (M+2), with an intensity ratio of roughly 3:1. This pattern serves as a definitive indicator for the presence of a single chlorine atom in the molecule or its fragments.

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is particularly useful for identifying compounds in complex mixtures and for structural elucidation through controlled fragmentation.

The fragmentation of the parent ion of this compound ([M+H]⁺, m/z 205.0) would likely proceed through several key pathways. The most probable fragmentation is the cleavage of the amide C-N bond, which is a common pathway for N-acyl compounds. researchgate.net This would result in two primary fragment ions: the 2-chloropropanoyl cation (m/z 91.0) and the protonated 2-amino-4-methylthiazole (B167648) moiety (m/z 115.0). Further fragmentation of these primary ions could also be observed, providing additional structural information. For instance, the thiazole fragment could lose the methyl group or undergo ring cleavage.

Predicted Major Fragment Ions in LC-MS/MS

Precursor Ion m/zPredicted Fragment Ion m/zProposed Neutral LossProposed Fragment Structure
205.0115.0C₃H₄ClO[2-amino-4-methylthiazole+H]⁺
205.091.0C₄H₅N₂S[2-chloropropanoyl]⁺
115.088.0C₂H₃Fragmentation of thiazole ring

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR))

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "molecular fingerprint" and identifies the functional groups present. mdpi.com

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A sharp, medium-intensity band in the region of 3250-3350 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide. The C-H stretching vibrations of the aliphatic methyl and methine groups would appear just below 3000 cm⁻¹.

Two of the most prominent peaks would be the amide bands. The Amide I band, primarily due to the C=O stretching vibration, is expected as a strong absorption between 1670 and 1690 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, should appear as a strong band around 1520-1550 cm⁻¹. researchgate.net The thiazole ring itself will contribute to a series of bands in the 1600-1450 cm⁻¹ region from C=C and C=N stretching vibrations. Finally, the C-Cl stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. nist.gov

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3250 - 3350Medium, SharpN-H Stretch (Amide)
2950 - 3000MediumAliphatic C-H Stretch
1670 - 1690StrongC=O Stretch (Amide I)
1520 - 1550StrongN-H Bend, C-N Stretch (Amide II)
1450 - 1600Medium-WeakC=N, C=C Stretch (Thiazole ring)
600 - 800MediumC-Cl Stretch

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For complex organic molecules such as this compound and its derivatives, this method provides unequivocal insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. The structural data obtained is fundamental to understanding the molecule's physicochemical properties and structure-activity relationships. While the specific crystal structure for this compound is not publicly documented, extensive crystallographic studies have been conducted on closely related N-thiazolyl amide derivatives. These studies serve as excellent models for understanding the structural characteristics of this class of compounds.

The degree of this twisting is defined by the dihedral angles between the plane of the amide group and the planes of the aromatic rings. For instance, in the structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the dihedral angle between the amide plane and the dichlorobenzene ring is 8.6 (1)°, while the thiazole ring is twisted by a more substantial 68.71 (5)° relative to the amide plane. nih.govnih.govresearchgate.net In another derivative, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the central amide fragment's mean plane forms dihedral angles of 35.28 (8)° with the fluorobenzene (B45895) ring and 10.14 (12)° with the thiazole ring. nih.govnih.govpsu.edu These variations in torsion angles highlight the conformational flexibility of these molecules, which can be influenced by the nature and position of substituents.

Below is a table summarizing the crystallographic data for several representative N-thiazolyl amide derivatives.

Table 1: Crystallographic Data for Selected N-Thiazolyl Amide Derivatives
Compound NameFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
2,4-dichloro-N-(1,3-thiazol-2-yl)benzamideC₁₀H₆Cl₂N₂OSMonoclinicP2₁/ca = 14.054 Å, b = 13.063 Å, c = 6.2880 Å, β = 101.578° nih.gov
2-fluoro-N-(1,3-thiazol-2-yl)benzamideC₁₀H₇FN₂OSMonoclinicP2₁/ca = 12.2171 Å, b = 5.0741 Å, c = 15.7078 Å, β = 98.820° nih.gov
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamideC₁₁H₈Cl₂N₂OSMonoclinicP2₁/ca = 5.0940 Å, b = 14.738 Å, c = 15.703 Å, β = 96.932° researchgate.net

The stability of the crystal lattice for N-thiazolyl amides is derived from a combination of non-covalent intermolecular interactions.

Hydrogen Bonding: The most prominent interaction is typically hydrogen bonding involving the amide group. The amide N-H group consistently acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring serves as an acceptor. This interaction frequently leads to the formation of centrosymmetric dimers characterized by an R²₂(8) ring motif. nih.govmdpi.comresearchgate.net This robust and predictable hydrogen-bonding pattern is a key feature in the crystal engineering of this class of compounds. In addition to the strong N—H⋯N hydrogen bonds, weaker C—H⋯O and C—H⋯N interactions often play a crucial role in linking the primary dimer units into extended chains, sheets, or three-dimensional networks. nih.govnih.govnih.govresearchgate.net For example, in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, N—H⋯N hydrogen bonds create inversion dimers, which are then connected by weak C—H⋯O interactions into chains. nih.govnih.gov

Table 2: Hydrogen Bond Geometry for N-(1,3-Thiazol-2-yl)benzamide (Polymorph I) researchgate.net
D—H···Ad(D—H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
N—H···N0.88 (2)2.04 (2)2.922 (2)173 (2)

Halogen Bonding: In derivatives containing halogen atoms, such as the chloro-substituted title compound, halogen bonding can be a significant directional interaction influencing crystal packing. Halogen bonding occurs when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. While not explicitly detailed for the title compound, studies on related halogenated benzamides and benzothiazoles have identified short Br⋯Br and C—H⋯Cl interactions that contribute to the supramolecular assembly. nih.govresearchgate.net

π–π Interactions: The presence of multiple aromatic rings (thiazole and substituted phenyl groups) allows for stabilizing π–π stacking interactions. In the crystal structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, π–π interactions are observed between neighboring thiazole and phenyl rings, with a centroid–centroid distance of 3.5905 (13) Å, further consolidating the crystal packing. nih.govnih.govresearchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity, thereby confirming its stoichiometry.

For novel synthesized thiazole derivatives, including this compound, elemental analysis is a routine and essential step in their characterization, alongside spectroscopic methods. nih.govnih.gov It serves as a crucial quality control check to verify that the correct product has been synthesized and sufficiently purified.

The results are typically presented in a format similar to the one shown in the table below. The "Calculated" values are derived from the molecular formula, while the "Found" values are the results obtained from the analysis of the synthesized sample. A deviation of less than ±0.4% is generally considered acceptable proof of purity.

Table 3: Representative Elemental Analysis Data for a Thiazole Amide Derivative (e.g., C₇H₉ClN₂OS)
ElementCalculated (%)Found (%)
Carbon (C)40.6840.75
Hydrogen (H)4.394.35
Nitrogen (N)13.5513.60
Sulfur (S)15.5115.45

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These theoretical approaches offer insights that are often complementary to experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation, which provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be determined. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties. While specific optimized geometric parameters for this compound are not published, DFT remains a primary tool for such theoretical explorations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify aspects of the molecule's reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following table presents the definitions of these descriptors. Specific values for this compound are not available due to the absence of published computational studies.)

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the molecule's electrophilic character.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate varying electrostatic potentials:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of heteroatoms (like oxygen and nitrogen), indicating sites susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide and thiazole (B1198619) groups, and positive potential near the amide hydrogen.

In Silico Physicochemical Property Prediction

In silico methods are computational approaches used to predict the physicochemical properties of molecules. These predictions are valuable in drug discovery and development for assessing a compound's potential pharmacokinetic profile.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's passive intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. While a specific predicted TPSA for this compound is not available in the reviewed literature, it can be calculated using various computational software.

Predicted Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent (octanol) versus a polar solvent (water). It is a critical parameter in pharmacology as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates higher lipophilicity (greater solubility in octanol), while a negative value suggests higher hydrophilicity (greater solubility in water). Predicted LogP (often denoted as cLogP or other variations depending on the algorithm) for this compound is not readily found in published databases.

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonds play a critical role in the specificity and stability of ligand-receptor interactions. The potential of a molecule to form these bonds is quantified by its hydrogen bond donor and acceptor counts. For this compound, computational analysis of its structure provides these key metrics. A hydrogen bond donor is typically a hydrogen atom attached to a highly electronegative atom (like nitrogen or oxygen), while a hydrogen bond acceptor is an electronegative atom with a lone pair of electrons.

Based on the analysis of its chemical structure, the hydrogen bond donor and acceptor counts for this compound have been determined. These values are fundamental in predicting the compound's binding behavior with biological targets. The amide group (-NH-C=O) is a primary contributor to these properties. The nitrogen atom can act as a hydrogen bond donor, while the oxygen and the nitrogen on the thiazole ring can act as acceptors.

PropertyCount
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Rotatable Bonds Analysis

The conformational flexibility of a molecule is a key determinant of its ability to bind to a target. This flexibility is largely determined by the number of rotatable bonds. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom. For this compound, an analysis of its structure reveals the number of such bonds.

The presence of rotatable bonds allows the molecule to adopt various conformations, which can be crucial for fitting into a binding site of a protein or other biomolecule. The propanamide side chain, in particular, contributes to the conformational freedom of this compound.

PropertyCount
Rotatable Bond Count2

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level.

Ligand-Protein Interaction Studies with Target Biomolecules

While specific ligand-protein interaction studies for this compound are not extensively documented in publicly available literature, studies on similar thiazole derivatives provide insights into their potential interactions. Thiazole-containing compounds are known to interact with a variety of biomolecules, often through hydrogen bonding and hydrophobic interactions. For instance, in studies of other thiazole derivatives, interactions with amino acid residues such as serine, glutamic acid, and arginine have been observed. nih.gov The thiazole ring itself can participate in π-π stacking or hydrophobic interactions within a protein's binding pocket.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a crucial output of molecular docking simulations. The binding mode refers to the specific orientation and conformation of the ligand within the active site of the protein. The binding affinity is a measure of the strength of the interaction. For thiazole derivatives, docking studies have shown that the binding mode is often governed by the formation of hydrogen bonds between the thiazole nitrogen or amide groups and polar residues in the binding site. acs.org The affinity is influenced by the sum of all interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The specific binding affinity of this compound would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating variations in the structural properties of a group of molecules with changes in their measured biological activity. For thiazole derivatives, QSAR studies have been successfully employed to develop predictive models for various activities, including anti-inflammatory and antimicrobial effects. laccei.orgresearchgate.net These models often use molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. The goal is to create a mathematical equation that can predict the activity of new, unsynthesized compounds based solely on their chemical structure. This approach is invaluable in drug discovery for prioritizing the synthesis of compounds with the highest predicted potency. laccei.org

Structure Activity Relationship Sar Analysis of 2 Chloro N 4 Methyl 1,3 Thiazol 2 Yl Propanamide Derivatives

Impact of Thiazole (B1198619) Ring Substitution on Biological Activity

The thiazole nucleus is a common scaffold in many biologically active compounds. globalresearchonline.netnih.gov Modifications to the substituents on this ring system can significantly alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its biological efficacy.

The methyl group at the C-4 position of the thiazole ring is a key determinant of activity. The presence of small alkyl groups like methyl can be crucial for biological effects such as antitumor activity. mdpi.com In some series of thiazole derivatives, the replacement of a larger N,N-dimethyl group with a single methyl group on the thiazole ring was found to be essential for maintaining cytotoxic activity. mdpi.com

Table 1: Effect of Methyl Group Substitution on Biological Activity
Compound SeriesMethyl Group ModificationImpact on Biological ActivityReference
Antitumor ThiazolesReplacement of N,N-dimethyl with a single methyl groupEssential for cytotoxic activity mdpi.com
Anti-migration ThiazolesMethyl substitution at the 5-position of the thiazole ringNear complete loss of activity acs.org

Replacing the methyl group with other aromatic and heterocyclic moieties, or adding substituents to a phenyl ring attached to the thiazole core, can profoundly modulate biological activity. SAR studies have shown that the nature of these substituents is a critical factor. nih.govnih.gov

For example, the introduction of halogen atoms, such as chlorine, onto a phenyl ring attached to the thiazole can be beneficial. In a series of thiazole-amide derivatives, a 4-chloro substituted phenyl ring displayed the most promising anticancer activity. researchgate.net This highlights the positive influence of electron-withdrawing groups at the para position of an appended phenyl ring. Similarly, other electron-withdrawing groups like a 4-nitro group or a 4-cyano substituent on the phenyl ring also resulted in increased anticancer activity. researchgate.net In another study, it was found that para-halogen-substituted phenyl groups attached to the thiazole ring are generally important for activity. mdpi.com

The type of heterocyclic ring linked to the core structure also plays a significant role. SAR analyses have demonstrated that analogues containing a 1,2,4-triazole (B32235) ring exhibited the highest anticonvulsant properties in one series of compounds. mdpi.com In other cases, linking the thiazole to moieties like thiophene (B33073) has resulted in promising antibacterial activity. nih.gov

Table 2: Influence of Aromatic and Heterocyclic Substitutions
Compound SeriesSubstitution on Thiazole RingObserved Biological ActivityReference
Anticancer Thiazole-Amides4-Chloro substituted phenyl ringMost promising anticancer activity researchgate.net
Anticancer Thiazole-Amides4-Nitro substituted phenyl ringIncreased anticancer activity researchgate.net
Anticonvulsant ThiazolesLinked 1,2,4-triazole ringHighest anticonvulsant properties mdpi.com
Antimicrobial ThiazolesLinked thiophene substituentPromising antibacterial results nih.gov

Role of Propanamide Chain Modifications

The propanamide linker is not merely a spacer but an integral component that influences the compound's activity through its length, flexibility, and substitutions.

The chlorine atom at the alpha-carbon of the propanamide chain is of particular importance. The introduction of a chlorine atom into a molecule can substantially improve its intrinsic biological activity. eurochlor.org In the context of amide structures, the 2-chloro-N-phenylacetamide moiety has been identified as a promising antifungal agent, suggesting that the α-chloro amide functional group is a key pharmacophore. nih.gov

The chlorine atom is a potent electron-withdrawing group, which can affect the reactivity of the adjacent carbonyl group and the acidity of the alpha-proton. Furthermore, the chloride functionality can act as a leaving group in certain biological contexts, potentially allowing for covalent bond formation with a target enzyme or receptor. This ability to undergo nucleophilic substitution reactions like SN2 makes α-chloroamides attractive as linchpins for preparing other chiral molecules. nih.gov

The alpha-carbon in 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. Stereochemistry is a critical factor in the biological activity of chiral compounds, as biological targets such as enzymes and receptors are themselves chiral. nih.gov Consequently, different enantiomers of a drug can exhibit significantly different pharmacological activities.

The three-dimensional arrangement of the chloro, methyl, and amide groups around the chiral center dictates how the molecule fits into a specific binding site. While direct studies on the stereoisomers of this specific compound are not widely published, the principles of stereochemistry in drug action are well-established. For many classes of compounds, one enantiomer is significantly more potent than the other. nih.gov The synthesis of enantioenriched α-chloroamides is an area of interest, underscoring the importance of accessing single enantiomers for evaluation in pharmaceutical and agrochemical applications. nih.gov The ability of the chloride to undergo SN2 reactions with an inversion of stereochemistry further highlights the significance of the initial stereochemical configuration. nih.gov

Contribution of Substitutions on the Amide Nitrogen

In a comparative study of thiazole derivatives, it was found that an analogue with an amide N-methyl substitution displayed significantly greater toxicity and antimigration activity than a similar compound with an N-methyl group on the thiazole ring. acs.org This finding suggests that placing a small alkyl group on the amide nitrogen is more beneficial for this specific activity than placing it on the thiazole heterocycle. This modification removes the hydrogen bond donor capability of the amide N-H group, which can lead to altered binding interactions with the biological target and changes in physicochemical properties like membrane permeability.

Correlation Between In Silico Physicochemical Properties and Biological Activity of this compound Derivatives

The biological activity of this compound and its derivatives is intricately linked to their physicochemical properties. In silico methods, which allow for the computational prediction of these properties, are invaluable tools in understanding and predicting the therapeutic potential of these compounds. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, establish a mathematical correlation between the chemical structure and biological activity, guided by physicochemical descriptors.

A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives highlighted the importance of the substituents on the acetamide (B32628) moiety for antimicrobial and antiproliferative activities. nih.gov The introduction of different substituted anilines resulted in a range of biological potencies, which can be correlated with the electronic nature (electron-donating or electron-withdrawing) of the substituents on the phenyl ring.

Furthermore, investigations into 2-aminothiazole (B372263) sulfonamide derivatives have shown that physicochemical properties such as the logarithm of the partition coefficient (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are crucial for their antioxidant activity. nih.gov Structure-activity relationship analysis of these compounds suggested that the substitution of electron-withdrawing groups at the para-position of the terminal benzene (B151609) ring could enhance antioxidant activities. nih.gov

The lipophilicity of thiazole derivatives, often expressed as log P, is a key determinant of their ability to cross biological membranes and reach their target sites. Studies on thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles have established a clear correlation between their lipophilicity and their anti-inflammatory and antioxidant effects. nih.gov Principal component analysis (PCA) of these compounds indicated that their biological activities are influenced by the nature, electronic effects, and molar volumes of their substituents. nih.gov

The following interactive data tables, derived from studies on analogous thiazole derivatives, illustrate the correlation between in silico physicochemical properties and observed biological activity.

Table 1: Correlation of Physicochemical Properties with Antimicrobial Activity in N-(thiazol-2-yl)acetamide Analogs

Compound IDSubstituent (R) on Phenylaminoacetyl groupLogP (Calculated)Electronic Effect of RAntimicrobial Activity (MIC µg/mL)
1H2.5Neutral64
24-Cl3.2Electron-withdrawing32
34-OCH32.4Electron-donating128
44-NO22.6Strongly Electron-withdrawing16
52,4-diCl3.9Strongly Electron-withdrawing16

Note: The data presented in this table is a representative example based on findings for structurally similar compounds and is intended to illustrate the general principles of SAR. The specific values are hypothetical.

Table 2: Influence of Physicochemical Properties on Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives

Compound IDSubstituent on Benzenesulfonamide (B165840) RingTPSA (Ų)Number of Hydrogen Bond AcceptorsAntioxidant Activity (% DPPH inhibition)
A4-F85.6475
B4-Cl85.6482
C4-Br85.6485
D4-CH385.6468
E4-OCH394.8565

Note: This table is based on data from studies on 2-aminothiazole sulfonamide derivatives to demonstrate the correlation between physicochemical properties and biological activity. nih.gov

These findings underscore the utility of in silico modeling in the rational design of more potent this compound derivatives. By systematically modifying the structure and calculating the resulting changes in physicochemical properties, it is possible to predict the impact on biological activity, thereby accelerating the discovery of new therapeutic agents.

Biological Activity Profiles and Mechanistic Investigations

Antimicrobial Activity Studies

No data is available on the evaluation of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide against microbial strains.

Evaluation Against Gram-Positive Bacterial Strains

Information not available.

Evaluation Against Gram-Negative Bacterial Strains

Information not available.

Evaluation Against Fungal Strains

Information not available.

Mechanistic Hypotheses for Antimicrobial Action

Information not available.

Anticancer Activity Studies

No data is available on the evaluation of this compound for anticancer activity.

In Vitro Cytotoxicity Against Human and Murine Cancer Cell Lines

Information not available.

Investigation of Selective Cytotoxicity Profiles

A critical aspect of developing anticancer therapeutics is achieving selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. Research into related thiazole (B1198619) structures has demonstrated the potential for such selectivity. For instance, a series of 2-aryl-4-oxo-thiazolidin-3-yl amides were designed to improve the selectivity of previous cytotoxic agents. nih.gov Testing of these compounds against human prostate cancer cell lines (DU-145, PC-3, LNCaP, PPC-1, and TSU) and non-tumor cells revealed potent activity against cancer cells with improved selectivity compared to earlier compounds. nih.gov Similarly, certain benzenesulfonamide (B165840) derivatives have shown remarkable selectivity, being three to four times more toxic to MCF-7 (breast cancer) and HCT-116 (colon cancer) cells compared to non-cancerous HaCaT cells. mdpi.com This principle of selective toxicity is a key area of investigation for new thiazole-based compounds.

Proposed Mechanisms of Antiproliferative Activity (e.g., Enzyme Inhibition, Induction of Apoptosis)

The primary mechanism by which many thiazole-based compounds exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis can be triggered through intrinsic or extrinsic cellular pathways, often involving the activation of a cascade of enzymes called caspases. nih.govnih.gov

Studies on various 1,3,4-thiadiazole (B1197879) derivatives, which share a similar heterocyclic core, have shown that these compounds can induce apoptosis by activating caspases 3 and 9 in cancer cell lines such as MCF-7. nih.gov The activation of caspase-9 is indicative of the intrinsic apoptosis pathway. nih.gov Further research on phthalimide (B116566) derivatives incorporating a 1,3-thiazole ring confirmed that their cytotoxic activity is linked to apoptosis. nih.gov This was evidenced by DNA fragmentation and increased caspase-3 activity in treated cancer cells. nih.gov The thiazole nucleus is recognized for its ability to induce apoptosis through caspase activation. nih.gov

Table 1: Antiproliferative Mechanisms of Related Thiazole and Thiadiazole Derivatives

Compound Class Cancer Cell Line(s) Observed Mechanism Source(s)
1,3,4-Thiadiazole Derivatives MCF-7 (Breast Cancer) Induction of apoptosis via activation of caspase-3 and caspase-9. nih.gov
1,3-Thiazole Phthalimide Derivatives MDA-MB-468, PC-12, MCF-7 Cytotoxicity linked to apoptosis, confirmed by DNA fragmentation and caspase-3 activity. nih.gov

Anticonvulsant Activity Assessment

The thiazole ring is a structural component found in various compounds investigated for anticonvulsant properties. biointerfaceresearch.com The evaluation of these compounds typically involves standardized animal models to determine their efficacy in preventing or delaying seizures.

Efficacy in Established Animal Models of Seizures

The primary screening of potential anticonvulsant agents often employs two main rodent models: the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. biointerfaceresearch.com The MES model induces generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread. nih.gov The scPTZ model, which uses a chemical convulsant, induces myoclonic seizures and helps identify compounds that raise the seizure threshold. biointerfaceresearch.comnih.gov

Several studies on 2,4(1H)-diarylimidazoles, which have been investigated as sodium channel blockers, have demonstrated anticonvulsant activity in the MES model. nih.govnih.gov Similarly, various thiazole and triazole derivatives have shown protective effects in both MES and PTZ-induced seizure models. tandfonline.comnih.gov For example, a 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione showed high activity in both MES and PTZ tests. tandfonline.com

Table 2: Efficacy of Related Compounds in Animal Seizure Models

Compound Class/Derivative Seizure Model Efficacy/Observation Source(s)
2,4(1H)-Diarylimidazoles MES Identified four compounds with significant anticonvulsant activity (ED₅₀ values ranging from 46.8 mg/kg to 136.7 mg/kg). nih.govnih.gov
2,4(1H)-Diarylimidazoles scMet (scPTZ) Less effective in this model compared to the MES test. nih.govnih.gov
Thiazolyl-triazole derivative MES & PTZ Showed high anticonvulsant activity in both models. tandfonline.com

Structure-Activity Relationships for Anticonvulsant Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the anticonvulsant properties of a lead compound. For derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanones, research has shown that the size and structure of substituents are important for activity. nih.gov For instance, compounds with smaller alkyl groups (methyl, ethyl) were active, whereas the introduction of larger groups like benzyl (B1604629) resulted in a loss of anticonvulsant activity. nih.gov

For 2,4(1H)-diarylimidazoles, specific substitutions on the phenyl rings were correlated with activity. Compounds with trifluoromethyl and chloro substitutions demonstrated similar efficacy in the MES model. nih.gov The anticonvulsant activity of these compounds is often linked to their ability to inhibit sodium channels, a common mechanism of action for many clinically used antiepileptic drugs. nih.govnih.gov

Anti-tubercular Activity

The thiazole nucleus is recognized for its potential antitubercular properties. nih.gov The global health threat posed by drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new classes of drugs that can overcome existing resistance mechanisms. nih.gov

Evaluation Against Mycobacterium tuberculosis Strains

Research into related heterocyclic compounds has identified promising activity against Mycobacterium tuberculosis. A series of 2-mercaptobenzothiazole (B37678) derivatives were evaluated for their anti-tubercular potential and found to act as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2). nih.gov This enzyme is crucial for the mycobacterial respiratory pathway, and its inhibition leads to the depletion of intracellular ATP, resulting in a bactericidal effect. nih.gov Certain compounds in this class were found to be potent, with a safety index greater than 10 when tested against the HepG2 human cell line. nih.gov

In another study, a new class of compounds, methyl (S)-1-((3-alkoxy-6,7-dimethoxyphenanthren-9-yl)methyl)-5-oxopyrrolidine-2-carboxylate (PP) derivatives, demonstrated significant antitubercular activity against clinically isolated drug-resistant M. tuberculosis strains. nih.gov These compounds showed efficacy in macrophage and mouse models with no detectable toxicity and appeared to specifically inhibit M. tuberculosis by targeting the PE-PGRS57 protein, which is unique to the M. tuberculosis complex. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
N-(thiazol-2-yl)-2-chloroacetamide
2-aryl-4-oxo-thiazolidin-3-yl amides
2,4(1H)-diarylimidazoles
pentylenetetrazole
3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone
2-mercaptobenzothiazole

Other Reported Biological Activities (e.g., Enzyme Inhibition, Antioxidant Properties)

Although no enzyme inhibition or antioxidant studies have been published for this compound, the broader class of thiazole-containing chloroacetamide derivatives has been the subject of such investigations.

Enzyme Inhibition: Derivatives of N-(thiazol-2-yl)-acetamide have been synthesized and evaluated for their ability to inhibit various enzymes. For example, certain thiazole carboxamide derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. acs.orgnih.gov Other studies on thiazolyl N-benzyl-substituted acetamide (B32628) derivatives have reported inhibitory effects on Src kinase, a protein involved in cancer cell proliferation. chapman.edu Furthermore, different acetamide derivatives have shown potent activity as urease inhibitors. nih.gov These findings suggest that the thiazole-acetamide scaffold is a versatile pharmacophore for designing enzyme inhibitors.

Antioxidant Properties: The antioxidant potential of various thiazole derivatives has been explored using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging methods. researchgate.netmdpi.com Studies on compounds containing the 2-chloroacetamido-thiazole moiety have shown that this chemical backbone can be modified to produce derivatives with significant antioxidant activity. mdpi.com For instance, the replacement of the chlorine atom with other functional groups has been shown to modulate the radical scavenging capacity of the resulting molecules. mdpi.com However, some research has indicated that certain chloroacetamide derivatives possess only weak antioxidant activity. scielo.org.za

Table 2: Reported Biological Activities of Structurally Related Thiazole Derivatives

Activity TypeSpecific Target/AssayCompound Class InvestigatedGeneral Finding
Enzyme InhibitionCyclooxygenase (COX-1/COX-2)Thiazole CarboxamidesIdentified as potent inhibitors. acs.org
Enzyme InhibitionSrc KinaseThiazolyl N-Benzyl-Substituted AcetamidesShowed inhibitory activity in the low micromolar range. chapman.edu
Enzyme InhibitionUreaseN-(6-Arylbenzo[d]thiazol-2-yl)acetamidesDemonstrated significant urease inhibition. nih.gov
AntioxidantDPPH/ABTS Radical Scavenging4-Antipyrinyl-2-ChloroacetamidothiazolesDerivatization enhanced antioxidant activity. mdpi.com

Crystalline Forms and Solid State Characteristics

Polymorphism and Pseudopolymorphism of Thiazole (B1198619) Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is well-documented within the class of thiazole derivatives. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can, in turn, affect the therapeutic efficacy and safety of a drug product.

While specific polymorphic studies on 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide are not extensively reported in publicly available literature, the potential for its existence in multiple crystalline forms is high, given the structural complexity and the presence of functional groups capable of forming various intermolecular interactions. Research on other thiazole derivatives has demonstrated the existence of polymorphism. For instance, studies on metal complexes of thiazole-4-carboxylic acid have revealed the formation of different polymorphs depending on the solvent composition and temperature during crystallization. researchgate.net Similarly, N-(1,3-thiazol-2-yl)benzamide has been shown to exist in at least three polymorphic forms, each with a unique crystal packing arrangement.

Pseudopolymorphism, which refers to the inclusion of solvent molecules within the crystal lattice (solvates or hydrates), is also a common occurrence in thiazole derivatives. The presence of water or other solvents can significantly alter the crystal structure and, consequently, the properties of the compound. The investigation into potential polymorphs and pseudopolymorphs of this compound is a critical step in its solid-state characterization.

A hypothetical representation of potential polymorphic forms for a thiazole derivative is presented in the table below, illustrating the variance in common physicochemical properties.

PropertyPolymorph A (Hypothetical)Polymorph B (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Melting Point150-152 °C158-160 °C
Aqueous Solubility0.5 mg/mL0.2 mg/mL
StabilityMetastableStable

Advanced Crystallization Techniques and Controlling Growth Conditions

The ability to selectively crystallize a desired polymorphic form is a significant challenge in pharmaceutical manufacturing. Advanced crystallization techniques offer precise control over the crystallization process, enabling the isolation of specific polymorphs with desired characteristics.

For a compound like this compound, several advanced crystallization methods could be employed:

Cooling Crystallization: This is a common technique where a saturated solution is slowly cooled to induce crystallization. The cooling rate can significantly influence the resulting polymorphic form.

Anti-solvent Crystallization: In this method, a solvent in which the compound is insoluble (an anti-solvent) is added to a solution of the compound, reducing its solubility and causing it to crystallize. The rate of anti-solvent addition and the choice of solvent/anti-solvent system are critical parameters. researchgate.net

Co-crystallization: This technique involves crystallizing the API with a second component, known as a co-former, to create a new crystalline solid with different physicochemical properties. syrris.com Co-crystals can offer improved solubility and stability.

Continuous Crystallization: As opposed to traditional batch crystallization, continuous processes offer better control over crystal size distribution and polymorphism by maintaining steady-state conditions. mdpi.com

Control over crystal growth conditions is paramount. Factors such as temperature, solvent selection, supersaturation level, and the presence of impurities can all dictate which polymorphic form nucleates and grows. researchgate.net For instance, the crystallization of one polymorph over another can be favored by carefully selecting a solvent that preferentially stabilizes the desired form through specific intermolecular interactions. The use of process analytical technology (PAT) can aid in monitoring and controlling these critical process parameters in real-time. engineering.org.cn

The table below outlines how different crystallization parameters can be manipulated to potentially control the polymorphic outcome for a thiazole derivative.

ParameterCondition 1Condition 2Potential Outcome
SolventMethanolTolueneDifferent solvates or polymorphs
Cooling RateSlow (0.1 °C/min)Rapid (5 °C/min)Larger, more stable crystals vs. smaller, potentially metastable crystals
SupersaturationLowHighControlled growth vs. rapid nucleation

Impact of Crystalline Form on Performance Attributes

The crystalline form of this compound would have a direct and significant impact on its performance as a potential therapeutic agent. The arrangement of molecules in the crystal lattice influences several key attributes:

Solubility and Dissolution Rate: Different polymorphs can have markedly different solubilities. Generally, a metastable polymorph will have a higher solubility and faster dissolution rate than a more stable form. This can directly affect the bioavailability of the drug. mdpi.com Studies on 1,2,4-thiadiazole (B1232254) derivatives have shown that structural modifications can significantly alter solubility, a principle that extends to different crystalline forms of the same molecule. nih.gov

Stability: Polymorphs differ in their thermodynamic stability. A metastable form may convert to a more stable form over time, especially when exposed to heat, humidity, or mechanical stress. This transformation can lead to changes in the drug product's performance and shelf-life.

Bioavailability: The rate and extent to which a drug is absorbed into the systemic circulation are critically dependent on its solubility and dissolution rate. Therefore, the choice of crystalline form can have a profound effect on the in vivo performance of the drug.

Manufacturability: The physical properties of the crystalline solid, such as crystal habit (shape), flowability, and compressibility, are influenced by the polymorphic form. These properties are crucial for the formulation and manufacturing of solid dosage forms like tablets and capsules.

The following table summarizes the potential impact of different crystalline forms on key performance attributes of a thiazole-based API.

Performance AttributeImpact of Metastable Form (Hypothetical)Impact of Stable Form (Hypothetical)
Solubility HigherLower
Dissolution Rate FasterSlower
Bioavailability Potentially higher initial absorptionMore consistent but potentially lower absorption
Physical Stability Lower (risk of conversion)Higher
Chemical Stability May be less stableGenerally more stable
Manufacturing Properties May have less desirable flow or compression propertiesOften has more predictable and favorable manufacturing characteristics

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide and its analogs should prioritize green and sustainable chemistry principles. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Modern approaches can mitigate these issues, offering higher yields, reduced reaction times, and a lower environmental footprint.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly accelerate the synthesis of thiazole (B1198619) derivatives, often leading to improved yields and purer products compared to conventional heating methods. researchgate.netresearchgate.netrjpbcs.com For instance, the Hantzsch thiazole synthesis, a classical method for preparing the thiazole core, can be efficiently conducted under microwave irradiation.

Another sustainable approach is the use of ultrasound-assisted synthesis . Sonochemistry can enhance reaction rates and yields in the synthesis of thiazole derivatives by providing the necessary activation energy through acoustic cavitation. tandfonline.comnih.gov The use of eco-friendly biocatalysts, such as chitosan-based hydrogels, in conjunction with ultrasonic irradiation, presents a particularly innovative and green synthetic strategy. mdpi.combohrium.comacs.org

Furthermore, the development of one-pot, multi-component reactions (MCRs) for the synthesis of thiazole amides should be a key focus. MCRs are inherently more efficient and sustainable as they reduce the number of synthetic steps, minimize waste, and save time and resources. nih.gov The use of recyclable catalysts in these reactions would further enhance their green credentials. mdpi.com

Rational Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity

The rational design of novel derivatives of this compound is crucial for enhancing its biological specificity and therapeutic potential. Structure-activity relationship (SAR) studies will be fundamental in guiding the design of these new chemical entities. By systematically modifying the substituents on the thiazole ring and the propanamide side chain, it will be possible to identify key structural features that govern biological activity.

A hybrid pharmacophore approach, where the thiazole core is combined with other known bioactive scaffolds, could lead to the development of compounds with novel mechanisms of action or improved potency. For example, incorporating moieties known to interact with specific biological targets, such as kinases or proteases, could yield derivatives with highly specific activities.

The synthesis of these advanced derivatives will build upon the sustainable methods outlined in the previous section. The goal will be to create a diverse library of compounds for biological screening. This library should include variations in the alkyl and aryl substituents on the thiazole ring, as well as modifications to the chloro- and methyl- groups of the propanamide side chain.

In-depth Mechanistic Elucidation via Advanced Biochemical and Biophysical Techniques

A thorough understanding of the mechanism of action of this compound and its derivatives is paramount for their development as therapeutic agents. A battery of advanced biochemical and biophysical techniques can be employed to elucidate their molecular targets and modes of action.

Biochemical assays will be essential for identifying the specific enzymes or receptors with which the compounds interact. For instance, if the compounds are designed as enzyme inhibitors, assays measuring enzyme activity in the presence of the compounds can determine their inhibitory potency (e.g., IC50 values). nih.gov

Biophysical techniques can provide detailed insights into the thermodynamics and kinetics of drug-target interactions. nuvisan.comnih.gov These methods are crucial for understanding the molecular basis of binding and for optimizing lead compounds.

Key biophysical techniques that should be employed include:

Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of binding events in real-time, providing data on association and dissociation rates. reactionbiology.comnih.govresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. nih.govnih.govhelsinki.firesearchgate.netresearchgate.net

Thermal Shift Assays (TSA): TSA can be used to assess the binding of ligands to a target protein by measuring changes in the protein's thermal stability. nih.gov

By combining the data from these techniques, a comprehensive picture of the drug-target interaction can be constructed, which is invaluable for guiding further drug development efforts.

Application of Advanced Computational Methods for Virtual Screening and Lead Optimization

Advanced computational methods, such as virtual screening and molecular docking, are indispensable tools in modern drug discovery. sciepub.com These in silico techniques can significantly accelerate the identification of promising lead compounds and aid in their optimization.

Virtual screening of large compound libraries against a specific biological target can identify potential hits with a higher probability of being active. For thiazole derivatives, this could involve screening for compounds that are predicted to bind to the active site of a particular enzyme or receptor.

Molecular docking studies can then be used to predict the binding mode and affinity of the identified hits. This information is crucial for understanding the molecular basis of the interaction and for guiding the rational design of more potent and selective derivatives. The insights gained from docking studies can help to explain the SAR observed in biological assays and can inform the design of new compounds with improved binding characteristics.

Comparative Pharmacological Studies with Established Thiazole-Containing Bioactive Agents

To contextualize the therapeutic potential of this compound and its future derivatives, it is essential to conduct comparative pharmacological studies with established thiazole-containing bioactive agents. The thiazole ring is present in a wide range of drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govnih.govresearchgate.net

Comparative studies should focus on agents with similar potential therapeutic applications. For example, if the novel thiazole derivatives show promise as anticancer agents, they should be compared with established thiazole-containing anticancer drugs such as Dasatinib. nih.gov These studies should assess not only the potency of the compounds but also their selectivity and potential for off-target effects.

Q & A

Q. How to design enantioselective synthesis routes for chiral derivatives?

  • Methodology :
  • Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts for asymmetric synthesis of α-chloroamide intermediates .
  • Chiral Pool Synthesis : Use L-proline-derived auxiliaries to induce stereochemistry during coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.